molecular formula C9H20ClNOS B14287661 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride CAS No. 138529-68-7

2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride

Cat. No.: B14287661
CAS No.: 138529-68-7
M. Wt: 225.78 g/mol
InChI Key: BVRROECJXMAOKH-UHFFFAOYSA-M
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Description

2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is a quaternary ammonium compound It is characterized by the presence of a butanethioyloxy group attached to the nitrogen atom of a trimethylethan-1-aminium chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of butanethioyl chloride with N,N,N-trimethylethan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanethioyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different alkyl groups.

    Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, used in similar applications.

    Benzalkonium chloride: A well-known antimicrobial agent with a benzyl group.

Uniqueness

2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is unique due to the presence of the butanethioyloxy group, which imparts distinct chemical and physical properties. This makes it particularly suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

138529-68-7

Molecular Formula

C9H20ClNOS

Molecular Weight

225.78 g/mol

IUPAC Name

2-butanethioyloxyethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C9H20NOS.ClH/c1-5-6-9(12)11-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

BVRROECJXMAOKH-UHFFFAOYSA-M

Canonical SMILES

CCCC(=S)OCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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